
Hbv-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-12 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. The development of effective antiviral agents like this compound is crucial in combating this global health issue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-12 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical transformations, including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large-scale reactors and advanced purification techniques. The process involves the use of high-throughput screening methods to identify the most efficient synthetic routes and reaction conditions. Quality control measures are implemented at each stage of production to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
Hbv-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
科学的研究の応用
Hbv-IN-12 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of chemical reactions and mechanisms. Its unique structure and reactivity make it an ideal candidate for exploring new synthetic methodologies.
Biology: In biological research, this compound is used to study the molecular mechanisms of HBV infection and replication. It serves as a valuable tool in understanding the interactions between the virus and host cells.
Medicine: this compound is being investigated for its potential as an antiviral agent in the treatment of hepatitis B. Preclinical studies have shown promising results in inhibiting viral replication and reducing liver damage.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties and efficacy make it a valuable lead compound in drug discovery programs.
作用機序
The mechanism of action of Hbv-IN-12 involves the inhibition of key enzymes and pathways involved in the replication of the hepatitis B virus. This compound targets the viral polymerase, an enzyme essential for the synthesis of viral DNA. By inhibiting this enzyme, this compound effectively blocks the replication of the virus, reducing the viral load in infected individuals. Additionally, this compound may interact with other molecular targets and pathways involved in the viral life cycle, further enhancing its antiviral activity.
類似化合物との比較
Hbv-IN-12 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analog that inhibits HBV polymerase by competing with the natural substrate deoxyguanosine triphosphate.
Tenofovir: Another nucleoside analog that inhibits HBV polymerase by incorporating into the viral DNA and causing chain termination.
Lamivudine: A nucleoside analog that inhibits HBV polymerase by incorporating into the viral DNA and causing chain termination.
Compared to these compounds, this compound offers distinct advantages in terms of potency, selectivity, and resistance profile. Its unique structure allows for more effective inhibition of the viral polymerase, making it a promising candidate for the treatment of hepatitis B.
Conclusion
This compound is a compound with significant potential in the treatment of hepatitis B virus infections. Its unique structure, mechanism of action, and wide range of scientific research applications make it a valuable tool in the fight against this global health issue. Continued research and development of this compound and similar compounds will be crucial in advancing our understanding of HBV and developing effective antiviral therapies.
特性
分子式 |
C23H27NO8 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
(8R)-8-tert-butyl-13-(3-methoxypropoxy)-4-oxo-10,15,17-trioxa-7-azatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,5,11,13-pentaene-5-carboxylic acid |
InChI |
InChI=1S/C23H27NO8/c1-23(2,3)18-11-30-16-9-17(29-7-5-6-28-4)20-21(32-12-31-20)19(16)14-8-15(25)13(22(26)27)10-24(14)18/h8-10,18H,5-7,11-12H2,1-4H3,(H,26,27)/t18-/m0/s1 |
InChIキー |
FEIMFIOFYIDTOX-SFHVURJKSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1COC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
正規SMILES |
CC(C)(C)C1COC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




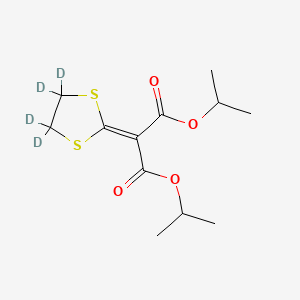
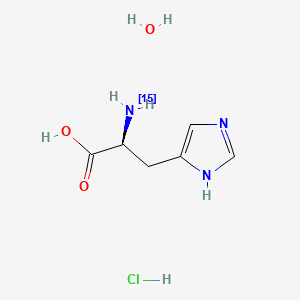

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
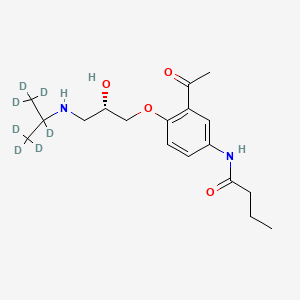
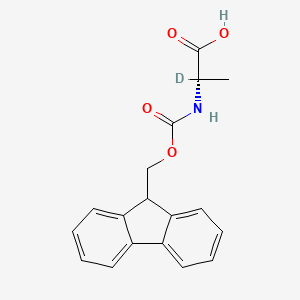

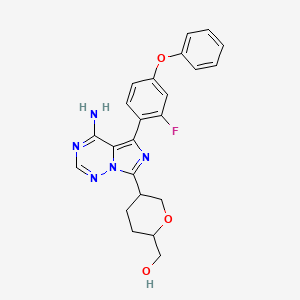

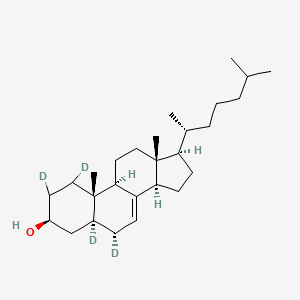
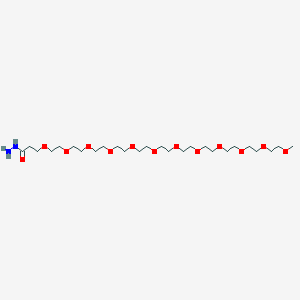
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)
